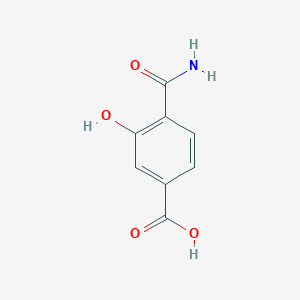4-Carbamoyl-3-hydroxybenzoic acid
CAS No.:
Cat. No.: VC18740782
Molecular Formula: C8H7NO4
Molecular Weight: 181.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7NO4 |
|---|---|
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | 4-carbamoyl-3-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C8H7NO4/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,10H,(H2,9,11)(H,12,13) |
| Standard InChI Key | XWEKVGNCIVAHAF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)C(=O)N |
Introduction
Structural and Molecular Characteristics
4-Carbamoyl-3-hydroxybenzoic acid belongs to the hydroxybenzoic acid family, with the molecular formula C₈H₇NO₄ and a molecular weight of 181.14 g/mol . Its structure consists of a benzoic acid backbone substituted with a hydroxyl (-OH) group at position 3 and a carbamoyl (-CONH₂) group at position 4. The interplay between these groups influences its electronic distribution, solubility, and reactivity.
Key Structural Features:
-
Aromatic Ring: Provides stability and enables π-π interactions in supramolecular chemistry.
-
Hydroxyl Group: Enhances solubility in polar solvents and participates in hydrogen bonding.
-
Carbamoyl Group: Introduces nucleophilic and electrophilic sites, facilitating diverse reactions.
Table 1: Comparative Molecular Properties of Benzoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| 4-Carbamoyl-3-hydroxybenzoic acid | C₈H₇NO₄ | 181.14 | -COOH, -OH, -CONH₂ |
| 3-Carbamoyl-4-hydroxybenzoic acid | C₈H₇NO₄ | 181.14 | -COOH, -OH, -CONH₂ (isomer) |
| 4-Bromo-3-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | -COOH, -OH, -Br |
Synthesis and Reaction Pathways
The synthesis of 4-carbamoyl-3-hydroxybenzoic acid typically involves functionalizing 3-hydroxybenzoic acid through carbamoylation.
Primary Synthesis Method
Reacting 3-hydroxybenzoic acid with an isocyanate (R-N=C=O) in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C yields the target compound. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a carbamate intermediate, which subsequently rearranges to the carbamoyl derivative.
Mechanism Overview:
-
Nucleophilic Attack: -OH group of 3-hydroxybenzoic acid attacks the isocyanate’s carbon.
-
Intermediate Formation: Unstable carbamate intermediate forms.
-
Rearrangement: Migration of the carbamoyl group to the para position relative to the hydroxyl group.
Alternative Routes
-
Reduction Reactions: Palladium on carbon (Pd/C) under hydrogen gas reduces the carbamoyl group to an amine, producing 4-amino-3-hydroxybenzoic acid . This product is a precursor for pharmaceuticals such as sphingosine kinase inhibitors .
Physicochemical Properties
Limited experimental data exist for 4-carbamoyl-3-hydroxybenzoic acid, but inferences can be drawn from analogs:
-
Solubility: Expected to be moderate in polar solvents (e.g., water, ethanol) due to hydrophilic groups.
-
Melting Point: Structural analogs like 4-amino-3-hydroxybenzoic acid melt at 211–215°C , suggesting a similar range for the carbamoyl derivative.
-
Acidity: The carboxylic acid (pKa ≈ 3–4) and hydroxyl (pKa ≈ 10) groups contribute to pH-dependent solubility .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a building block for synthesizing bioactive molecules. For example:
-
Anticancer Agents: Carbamoyl derivatives are explored for kinase inhibition .
-
Antimicrobials: Structural analogs like 4-bromo-3-hydroxybenzoic acid inhibit enzymes such as L-histidine carboxylase (IC₅₀ ≈ 1 mM) .
Organic Synthesis
-
Cross-Coupling Reactions: The aromatic ring participates in Suzuki-Miyaura couplings for constructing biaryl systems.
-
Peptide Modifications: Carbamoyl groups enhance peptide stability and binding affinity .
Future Research Directions
-
Physicochemical Profiling: Determine melting point, solubility, and stability under varying conditions.
-
Biological Screening: Evaluate antimicrobial, anticancer, and enzymatic inhibition potential.
-
Synthetic Optimization: Develop greener catalysts (e.g., enzymatic carbamoylation) to improve yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume